molecular formula C14H18N2OS B14019518 1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 77422-82-3

1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B14019518
CAS No.: 77422-82-3
M. Wt: 262.37 g/mol
InChI Key: CRKBZXVKURANSV-UHFFFAOYSA-N
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Description

1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide is an organic compound characterized by a cyclohexene ring substituted with an amino group, a phenylsulfanyl-methyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide typically involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and maintaining the reaction mixture at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-N-methylcyclohex-3-ene-1-carboxamide
  • 1-Amino-N-phenylcyclohex-3-ene-1-carboxamide
  • 1-Amino-N-(methylsulfanyl)methylcyclohex-3-ene-1-carboxamide

Uniqueness

1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide is unique due to the presence of the phenylsulfanyl-methyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

77422-82-3

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

1-amino-N-(phenylsulfanylmethyl)cyclohex-3-ene-1-carboxamide

InChI

InChI=1S/C14H18N2OS/c15-14(9-5-2-6-10-14)13(17)16-11-18-12-7-3-1-4-8-12/h1-5,7-8H,6,9-11,15H2,(H,16,17)

InChI Key

CRKBZXVKURANSV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)(C(=O)NCSC2=CC=CC=C2)N

Origin of Product

United States

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